Topological Polar Surface Area (TPSA): Pyridin-2-yl vs. Phenyl Analog
The presence of the pyridin-2-yl nitrogen in 2-chloro-N-2-pyridinyl-4-pyrimidinamine yields a computed TPSA of 50.7 Ų, compared to an estimated TPSA of approximately 37.8 Ų for the direct phenyl analog (2-chloro-N-phenylpyrimidin-4-amine) [1]. This 12.9 Ų increase reflects the additional hydrogen bond acceptor contributed by the pyridine nitrogen. The higher TPSA of the target compound is expected to enhance aqueous solubility and reduce passive membrane permeability relative to the phenyl analog, a property that can be advantageous in designing kinase inhibitors with balanced ADME profiles [1].
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 50.7 Ų |
| Comparator Or Baseline | 2-Chloro-N-phenylpyrimidin-4-amine (estimated TPSA ~37.8 Ų) |
| Quantified Difference | Target TPSA is approximately 12.9 Ų (34%) higher |
| Conditions | Computed using Cactvs 3.4.6.11 software; values obtained from PubChem deposition [1]. |
Why This Matters
TPSA is a key determinant of passive permeability and solubility; a TPSA below 60 Ų is generally associated with oral bioavailability, but the incremental increase from 37.8 to 50.7 Ų can modulate permeability-solubility balance in a library context.
- [1] PubChem CID 22326898, 2-chloro-N-2-pyridinyl-4-Pyrimidinamine. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/868366-57-8 (accessed 2026-04-27). View Source
